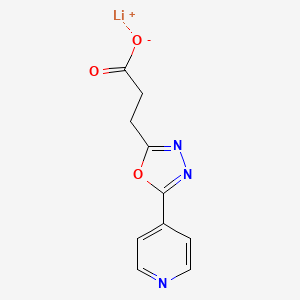

Lithium;3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)propanoate

Description

Lithium;3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)propanoate is an ionic compound comprising a lithium cation paired with a heterocyclic anion. The anion features a 1,3,4-oxadiazole ring substituted at the 5-position with a pyridin-4-yl group and a propanoate moiety at the 2-position. The oxadiazole core is a five-membered aromatic heterocycle known for its stability and electron-deficient nature, which facilitates diverse applications in coordination chemistry and materials science. Structural characterization of such compounds often relies on X-ray crystallography, with refinement tools like SHELXL (part of the SHELX suite) being widely employed for small-molecule analysis .

Properties

IUPAC Name |

lithium;3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3.Li/c14-9(15)2-1-8-12-13-10(16-8)7-3-5-11-6-4-7;/h3-6H,1-2H2,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBMCYOYULQTRB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN=CC=C1C2=NN=C(O2)CCC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8LiN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)propanoate typically involves the reaction of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.

Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of various reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydroxylated or aminated derivatives.

Scientific Research Applications

Organic Synthesis

Lithium;3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)propanoate serves as a reagent in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution reactions, making it valuable in synthetic chemistry.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO4 | Carboxylic acids |

| Reduction | LiAlH4 | Alcohols |

| Substitution | Nucleophiles | Substituted oxadiazoles |

Pharmaceutical Development

The compound has shown potential therapeutic effects in treating neurological disorders. Lithium ions are known to modulate neurotransmitter release and influence ion channel activity, which could be beneficial in mood regulation and neuroprotection.

Case Studies:

Research indicates that compounds similar to this compound may inhibit enzymes involved in metabolic pathways related to mood disorders. For instance, studies demonstrate that lithium salts can inhibit inositol monophosphatase, leading to altered signaling pathways associated with bipolar disorder treatment .

Material Science

In material science, this compound is explored for developing new materials with specific properties. Its ability to form stable complexes with other materials makes it suitable for applications in electronics and nanotechnology.

This compound exhibits significant biological activity attributed to its interaction with various molecular targets:

Mechanism of Action:

The lithium ion can influence:

- Ion Channels: Modulating neuronal excitability.

- Neurotransmitter Release: Affecting serotonin and dopamine levels.

- Enzyme Activity: Inhibiting key enzymes involved in signal transduction pathways.

Mechanism of Action

The mechanism of action of Lithium;3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its anticancer effects . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with other 1,3,4-oxadiazole derivatives but differs in substituents and functional groups. Key comparisons include:

Key Differences :

- The lithium salt’s ionic propanoate group contrasts with sulfur-containing substituents (e.g., thione, thioether) in analogous compounds, significantly altering solubility and reactivity.

- The pyridin-4-yl group provides a planar aromatic system distinct from pyrimidin-2-ylthio’s sulfur-bridged heterocycle, affecting electronic properties and coordination behavior.

Crystallographic and Computational Insights

Structural refinement of the target compound likely employs SHELX programs (e.g., SHELXL for small-molecule refinement), as these tools remain standard for resolving heterocyclic systems . Computational modeling could further differentiate its electronic structure from sulfur analogs, particularly in charge distribution and frontier molecular orbitals.

Biological Activity

Lithium;3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)propanoate is a lithium salt with potential therapeutic applications, particularly in the fields of neurology and oncology. This article reviews its biological activity, focusing on mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

| Property | Description |

|---|---|

| Molecular Formula | C10H8LiN3O3 |

| Molecular Weight | 225.13 g/mol |

| IUPAC Name | This compound |

Lithium ions are known to influence various biological pathways:

- Ion Channels : Lithium modulates ion channel activity, affecting neuronal excitability and neurotransmitter release.

- Enzyme Activity : It inhibits inositol monophosphatase and glycogen synthase kinase 3 (GSK-3), which are involved in signaling pathways linked to mood regulation and neuroprotection.

The oxadiazole moiety may enhance the compound's interaction with biological targets due to its unique structural properties.

Neuroprotective Effects

Research indicates that lithium compounds exhibit neuroprotective properties. A study demonstrated that this compound could reduce apoptosis in neuronal cells under stress conditions. This effect is attributed to the inhibition of GSK-3, which plays a critical role in cell survival pathways .

Anticancer Activity

Recent studies have explored the compound's potential as an anticancer agent. For instance:

- RET Kinase Inhibition : In vitro studies showed that derivatives of oxadiazole compounds could inhibit RET kinase activity, a target in various cancers. This compound demonstrated similar activity, suggesting it may serve as a lead compound for further development .

Antimicrobial Properties

The oxadiazole structure has been linked to antimicrobial activity against various pathogens. Research has shown that related compounds exhibit effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the pyridine ring enhances this activity by facilitating interaction with bacterial targets .

Case Studies

- Neuroprotection in Animal Models : A study using rodent models of neurodegeneration found that treatment with this compound resulted in significant preservation of neuronal integrity compared to controls. Behavioral assessments indicated improved cognitive function post-treatment.

- Cancer Cell Line Studies : In vitro assays on various cancer cell lines revealed that the compound inhibited cell proliferation significantly at micromolar concentrations. The mechanism involves cell cycle arrest and induction of apoptosis through the activation of caspases .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.